

# Application Notes and Protocols: JNJ-26070109 Formulation with Sesame Oil

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Compound of Interest		
Compound Name:	JNJ-26070109	
Cat. No.:	B15615440	Get Quote

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#### Introduction

JNJ-26070109 is a potent, selective, and orally bioavailable competitive antagonist of the cholecystokinin 2 (CCK2) receptor.[1][2] It has been investigated for its potential therapeutic effects in conditions characterized by excessive gastric acid secretion, such as gastroesophageal reflux disease (GORD).[3][4] The mechanism of action involves the inhibition of gastrin-stimulated acid secretion from parietal cells in the stomach. Preclinical studies have demonstrated its efficacy in reducing basal and pentagastrin-stimulated gastric acid secretion.

Due to its lipophilic nature and poor water solubility, **JNJ-26070109** presents a formulation challenge. Sesame oil, a biocompatible and widely used pharmaceutical excipient, serves as an effective vehicle for the oral administration of such compounds.[5][6] It enhances the solubility and bioavailability of lipophilic drugs. This document provides detailed application notes and protocols for the formulation of **JNJ-26070109** in sesame oil for research and preclinical development.

## Data Presentation Physicochemical Properties of JNJ-26070109



Property	Value	Species	Reference
Molecular Formula	C23H17BrF2N4O3S	N/A	MedChemExpress
Molecular Weight	547.37 g/mol	N/A	MedChemExpress
pKi	8.49 ± 0.13	Human	[1][2]
7.99 ± 0.08	Rat	[1][2]	
7.70 ± 0.14	Dog	[1][2]	_
pKB (Calcium Mobilization)	8.53 ± 0.05	Human	[2]
pKB (Gastric Acid Secretion)	8.19 ± 0.13	Mouse	[2]
Oral Bioavailability (%F)	73 ± 16 %	Rat	[1][2]
92 ± 12 %	Dog	[1][2]	
Half-life (t½)	1.8 ± 0.3 hours	Rat	[1][2]
1.2 ± 0.1 hours	Dog	[1][2]	
Oral EC50	1.5 μΜ	Rat	[1][2]
0.26 μΜ	Dog	[1][2]	

### **Specifications of Pharmaceutical Grade Sesame Oil**



Parameter	Specification	Rationale	Reference
Source	Ripe seeds of Sesamum indicum L.	Ensures consistency and quality of raw material.	[7][8]
Grade	USP/NF, Ph. Eur.	Meets global pharmacopeial standards for purity and safety.	[9]
Appearance	Clear, light yellow, almost colorless liquid	Indicates a high degree of refining and removal of impurities.	[7][8]
Solubility	Practically insoluble in ethanol (96%); miscible with light petroleum	Defines solvent compatibility.	[8]
Iodine Value	Specific, controlled level	Ensures predictable oxidation behavior and stability.	[9]
Acid Value	Low	Minimizes potential for API degradation.	[9]
Peroxide Value	Low	Indicates minimal oxidation, enhancing stability of the formulation.	[6]
Manufacturing	GMP or GMP-like quality systems	Ensures batch-to- batch consistency and regulatory compliance.	[9]

# Signaling Pathway and Experimental Workflow Mechanism of Action of JNJ-26070109

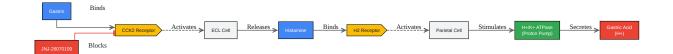


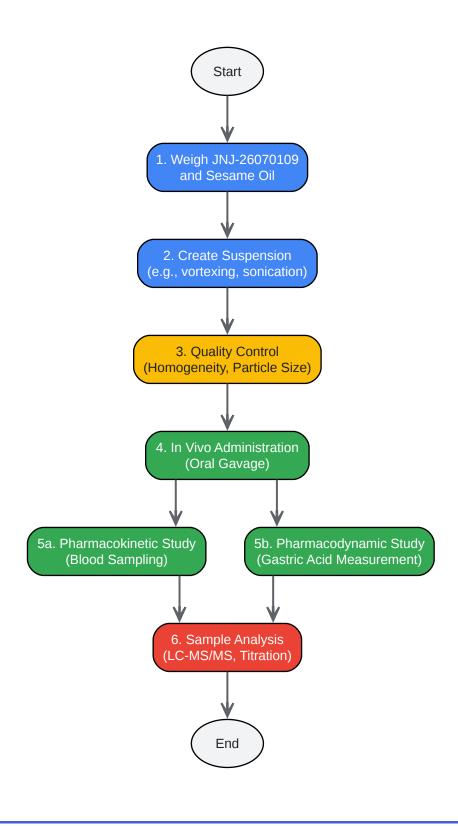
#### Methodological & Application

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The following diagram illustrates the signaling pathway inhibited by **JNJ-26070109**. Gastrin, released from G-cells, normally binds to the CCK2 receptor on enterochromaffin-like (ECL) cells, stimulating histamine release. Histamine then acts on H2 receptors on parietal cells to stimulate acid secretion. **JNJ-26070109** competitively antagonizes the CCK2 receptor, blocking this cascade.









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